molecular formula C20H24ClN3O4S B2828935 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215331-18-2

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No. B2828935
CAS RN: 1215331-18-2
M. Wt: 437.94
InChI Key: NLXRFNSIOPGHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents

    A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds, related in structure to the query compound, were found to be potent cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting their potential in treating conditions associated with inflammation and pain Abu‐Hashem, Al-Hussain, & Zaki, 2020.

  • Antimicrobial Activities

    Research by Başoğlu et al. (2013) on azole derivatives, starting from furan-2-carbohydrazide, revealed the antimicrobial potential of these compounds. Although the focus was on different core structures, the methodologies and the antimicrobial activity findings underscore the broad spectrum of biological activities that structurally related compounds can exhibit, suggesting that our compound of interest might also possess similar properties Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013.

  • Cancer Research

    Kuramoto et al. (2008) synthesized benzo[b]furan derivatives showing inhibitory activity against leukotriene B4, a mediator involved in various inflammatory responses, and demonstrated growth inhibitory activity on human pancreatic cancer cells. This research highlights the potential application of related compounds in cancer research, particularly in targeting specific pathways involved in cancer progression Kuramoto, Sakata, Terai, Kawasaki, Kunitomo, Ohishi, Yokomizo, Takeda, Tanaka, & Ohishi, 2008.

  • Neurological Disorders

    Wang et al. (2017) discussed the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the importance of such compounds in developing diagnostic tools for neurological conditions. The study underscores the utility of related compounds in advancing research in neurodegenerative diseases Wang, Gao, Xu, & Zheng, 2017.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S.ClH/c1-25-15-5-6-18-16(14-15)21-20(28-18)23(19(24)17-4-2-11-27-17)8-3-7-22-9-12-26-13-10-22;/h2,4-6,11,14H,3,7-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRFNSIOPGHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.